(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFN3O2S/c20-13-5-3-6-14(16(13)21)23-18-12(17(25)24-19-22-8-9-27-19)10-11-4-1-2-7-15(11)26-18/h1-10H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFGVOMRLANBLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C(=CC=C3)Cl)F)O2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chromene core, which is known for its diverse biological activities. Its structure includes:
- A thiazole moiety , which is associated with various pharmacological effects.
- A chloro-fluoro substituent on the phenyl ring that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClF N3O2 |
| Molecular Weight | 335.74 g/mol |
| CAS Number | 1327170-68-2 |
| Melting Point | Data not available |
| Solubility | Data not available |
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or cell signaling.
- DNA Intercalation : The chromene structure could intercalate with DNA, potentially affecting replication and transcription processes.
- Receptor Modulation : The thiazole component might interact with various receptors, modulating their activity.
Antitumor Activity
Recent studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines, indicating strong cytotoxic activity .
- Mechanism : The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity by stabilizing the interaction with target proteins.
Antiviral Activity
Compounds with similar structural motifs have shown promise against viral infections:
- SARS-CoV-2 Inhibition : Related compounds containing fluorinated phenyl groups have exhibited better antiviral activity against SARS-CoV-2 compared to non-fluorinated counterparts .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups:
- Chloro and Fluoro Substituents : These groups are crucial for enhancing biological activity due to their electronic effects.
- Thiazole Ring : Essential for cytotoxic activity; modifications can significantly alter potency.
- Carboxamide Group : Contributes to binding affinity and stability of the compound.
Comparison with Similar Compounds
Table 1: Comparison of Phenylimino-Substituted Analogs
Key Findings :
- Electron-Withdrawing vs. Methyl groups, being electron-donating, may reduce reactivity but improve membrane permeability .
- Positional Effects : The 3-chloro-2-fluoro configuration in the target compound balances steric hindrance and electronic effects, whereas 5-chloro-2-fluoro () may alter binding geometry due to shifted chloro placement.
- Thiazole Carboxamide Universality : The N-(1,3-thiazol-2-yl) group is conserved across analogs, suggesting its role as a pharmacophore for hydrogen bonding or π-stacking interactions .
Chromene Backbone Modifications
Table 2: Chromene Variants and Functionalization
Key Findings :
- Ring Extension : Benzo[f]chromene derivatives () exhibit larger π-systems, which may enhance stacking interactions in crystalline phases or with biological macromolecules .
- Methoxy Functionalization : Methoxy groups (e.g., at position 8 in ) improve aqueous solubility but may reduce metabolic stability due to susceptibility to demethylation .
Carboxamide Group Variations
While the target compound retains the N-(1,3-thiazol-2-yl) carboxamide group, other analogs substitute the thiazole with pyridine or benzodiazole rings (). For example:
- (2Z)-2-[(3-Chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-... () replaces thiazole with a methylpyridine group, altering hydrogen-bonding capacity and steric profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
